molecular formula C9H15N B11753633 (2E)-6,6-dimethylhept-2-en-4-yn-1-amine

(2E)-6,6-dimethylhept-2-en-4-yn-1-amine

Cat. No.: B11753633
M. Wt: 137.22 g/mol
InChI Key: YNUHPAYOOBCZSM-GQCTYLIASA-N
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Description

(2E)-6,6-dimethylhept-2-en-4-yn-1-amine is an organic compound with a unique structure characterized by a heptene backbone with a dimethyl substitution at the sixth carbon, an enyne functionality, and an amine group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylhept-2-en-4-yne with an amine under specific conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Mechanism of Action

The mechanism by which (2E)-6,6-dimethylhept-2-en-4-yn-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the enyne functionality may participate in reactions that alter cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6,6-dimethylhept-2-en-4-yn-1-amine is unique due to its specific combination of a heptene backbone, dimethyl substitution, enyne functionality, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-yn-1-amine

InChI

InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h4,6H,8,10H2,1-3H3/b6-4+

InChI Key

YNUHPAYOOBCZSM-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/CN

Canonical SMILES

CC(C)(C)C#CC=CCN

Origin of Product

United States

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